ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate
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Description
This compound is a derivative of thieno[2,3-d]thiazole, which is a type of heterocyclic compound. Heterocycles are organic compounds that contain a ring structure made up of at least two different elements. In this case, the ring structure contains sulfur and nitrogen atoms .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of appropriate precursors under specific conditions. For instance, a common method for synthesizing thiazole derivatives involves the reaction of an alpha-halo ketone with thiourea .Scientific Research Applications
Synthesis and Characterization
Synthetic Pathways : Research has led to the synthesis of thiazolecarboxylic acid derivatives through acylation and subsequent modifications, offering a pathway that may be relevant to the synthesis of the specified compound (Dovlatyan et al., 2004). Similarly, synthetic studies on bacitracin have explored isomerization of amino acid components of thiazoline peptides, indicating a methodological approach that could be applied to the synthesis of complex thiazole derivatives (Hirotsu, Shiba, & Kaneko, 1970).
Functionalized Thiazole Derivatives : A one-pot synthesis method has been described for functionalized ethyl 1,3-thiazole-5-carboxylates from thioamides or thioureas, presenting a streamlined approach that might be adaptable for synthesizing the target compound (Yavari et al., 2009).
Biological Activities
Antimicrobial and Antifungal Properties : Some thiazole derivatives have been investigated for their antimicrobial and antifungal activities, suggesting a potential area of application for similar compounds. Notably, a study extended the range of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, showing sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This indicates the potential bioactive properties of structurally similar thiazole derivatives (Sych et al., 2019).
Anticancer Activities : Ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and tested for their in vitro antitumor activity against human tumor cell lines, showcasing the anticancer potential of thiazole derivatives. One compound, in particular, exhibited remarkable activity against the RPMI-8226 leukemia cell line, suggesting that modifications on the thiazole core can lead to significant bioactive properties (El-Subbagh, Abadi, & Lehmann, 1999).
Properties
IUPAC Name |
ethyl 2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S3/c1-5-8-13-25(6-2)33(28,29)16-11-9-15(10-12-16)19(26)23-22-24-20-17(32-22)14(4)18(31-20)21(27)30-7-3/h9-12H,5-8,13H2,1-4H3,(H,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPBBGUTVAZJMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C(=C(S3)C(=O)OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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